7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactionsKey reagents often include fluorinated aromatic compounds, thiols, and phenylboronic acids, with catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium or copper catalysts, phenylboronic acids, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context, but common targets include kinases and other proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer properties.
Furo[2,3-d]pyrimidines: Another class of compounds with a similar scaffold, known for their potential as anticancer agents.
Pyrido[2,3-d]pyrimidines: These compounds also share structural similarities and have a broad spectrum of biological activities, including anticancer, antibacterial, and CNS activities.
Uniqueness
7-(3-Fluorophenyl)-4-(methylethylthio)-5-phenylpyrrolo[2,3-d]pyrimidine is unique due to the specific combination of substituents on the pyrrolo[2,3-d]pyrimidine core. The presence of the fluorophenyl and methylethylthio groups may confer unique biological activities and selectivity towards certain molecular targets, distinguishing it from other similar compounds.
Properties
CAS No. |
6228-36-0 |
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Molecular Formula |
C21H18FN3S |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-5-phenyl-4-propan-2-ylsulfanylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H18FN3S/c1-14(2)26-21-19-18(15-7-4-3-5-8-15)12-25(20(19)23-13-24-21)17-10-6-9-16(22)11-17/h3-14H,1-2H3 |
InChI Key |
SKHNNJKCEAHUAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1C(=CN2C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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